Proto-pa

Description

Properties

IUPAC Name |

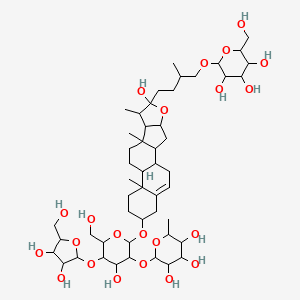

2-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[[6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H82O22/c1-20(19-64-44-39(60)37(58)34(55)29(16-51)67-44)8-13-50(63)21(2)32-28(72-50)15-27-25-7-6-23-14-24(9-11-48(23,4)26(25)10-12-49(27,32)5)66-47-43(71-45-40(61)36(57)33(54)22(3)65-45)41(62)42(31(18-53)69-47)70-46-38(59)35(56)30(17-52)68-46/h6,20-22,24-47,51-63H,7-19H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAFUWLJMHOPRJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H82O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1035.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Structure and Function of Phosphatidic Acid

Disclaimer: The term "Proto-pa" did not yield specific results in scientific literature. This guide is developed based on the interpretation that the query refers to Phosphatidic Acid (PA) , a fundamental phospholipid deeply involved in cellular signaling and structure.

Phosphatidic acid (PA) is a diacyl-glycerophospholipid that, despite its relatively low abundance, plays a pivotal role in a vast array of cellular processes. It is the simplest glycerophospholipid, yet it functions as a critical biosynthetic precursor for all other glycerophospholipids and as a crucial signaling molecule that modulates the activity of a wide range of proteins.[][2] Its unique biophysical properties and its dynamic regulation are central to its function in membrane dynamics and signal transduction.[][3]

Core Structure of Phosphatidic Acid

Phosphatidic acid possesses a fundamental and defining structure consisting of a glycerol (B35011) backbone.[][4][5] At the sn-1 and sn-2 positions of the glycerol, two fatty acid chains are attached via ester bonds. The sn-3 position is esterified to a phosphate (B84403) group.[][4][5] This arrangement confers an amphipathic character to the molecule, with a hydrophobic diacylglycerol tail and a hydrophilic phosphate headgroup.[][4]

The fatty acid chains at the sn-1 and sn-2 positions can vary in length and degree of saturation. Typically, the sn-1 position is occupied by a saturated fatty acid, while the sn-2 position contains an unsaturated fatty acid.[][5] This variability in fatty acid composition gives rise to a multitude of distinct molecular species of PA, each with potentially unique biological activities. The small, negatively charged headgroup of PA gives the molecule a cone-like shape, which can induce negative curvature in lipid membranes, a property important for membrane fission and fusion events.[3][6]

Quantitative Data

The cellular concentration of phosphatidic acid is tightly regulated and can change rapidly in response to various stimuli. Below are tables summarizing quantitative data related to PA concentrations in different biological contexts and its interaction with proteins.

Table 1: Concentration of Phosphatidic Acid in Various Foodstuffs

| Foodstuff | Concentration (nmol/g of wet weight) |

|---|---|

| Cabbage Leaves (Brassicaceae) | 700 |

| Japanese Radish Leaves (Brassicaceae) | 570 |

| Fruits, Cereals, Starchy Root Vegetables | < 300 |

| Animal Foodstuffs | < 60 |

| Mallotus japonicus (Japanese edible herb) | 1410 |

Data sourced from a study quantifying PA in foodstuffs using a thin-layer-chromatography-imaging technique.[7]

Table 2: Binding Affinity of Protein Phosphatase-1 (PP1cγ) to Phosphatidic Acid

| Interacting Protein | Ligand | Method | Dissociation Constant (KD) |

|---|---|---|---|

| Protein Phosphatase-1 (PP1cγ) | Phosphatidic Acid / Phosphatidylcholine Vesicles | Surface Plasmon Resonance | 1 - 40 nM |

This high-affinity interaction suggests a specific regulatory role of PA on PP1cγ activity.[8]

Experimental Protocols

The detection and quantification of phosphatidic acid are crucial for understanding its cellular roles. A variety of techniques have been developed for this purpose, each with its own advantages and limitations.

This is a highly sensitive and specific method for the identification and quantification of different molecular species of PA.

-

Lipid Extraction:

-

Homogenize the biological sample (cells or tissues) in a suitable buffer.

-

Perform a modified Bligh & Dyer extraction by adding a mixture of chloroform (B151607) and methanol (B129727) to the sample.[9] To improve the recovery of acidic lipids like PA, the extraction solvent can be acidified, for instance, with 0.1 M hydrochloric acid.[9]

-

After vortexing and centrifugation to separate the phases, the lower organic phase containing the lipids is collected.

-

The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in a suitable solvent for LC-MS/MS analysis.

-

-

Chromatographic Separation:

-

Utilize a hydrophilic interaction liquid chromatography (HILIC) column to separate PA from other lipid classes.[9]

-

The mobile phase typically consists of a gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer. The use of a basic mobile phase in conjunction with a metal-free column can enhance sensitivity by reducing the chelation of the phosphate group to metal surfaces.[10]

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into the mass spectrometer via an electrospray ionization (ESI) source, typically in negative ion mode.[9]

-

A high-resolution mass spectrometer (e.g., Orbitrap) is used to determine the elemental composition of the intact lipid species with high mass accuracy.[9]

-

Tandem mass spectrometry (MS/MS) is performed to fragment the PA molecules, providing structural information about the fatty acyl chains.[9]

-

This method provides a quantitative measure of the total amount of PA in a sample.

-

Principle: The assay is based on a coupled enzymatic reaction. First, lipase (B570770) hydrolyzes PA to glycerol-3-phosphate. Then, glycerol-3-phosphate oxidase oxidizes the glycerol-3-phosphate, producing hydrogen peroxide. The hydrogen peroxide, in the presence of a specific probe, generates a fluorescent product that can be measured.[11]

-

Procedure:

-

Sample Preparation: Extract lipids from the sample as described above and resuspend the dried lipid film in an appropriate assay buffer containing a detergent like Triton X-100.

-

Standard Curve: Prepare a dilution series of a known concentration of PA standard.

-

Enzymatic Reaction:

-

Add the prepared samples and standards to a 96-well microtiter plate.

-

Add a lipase solution to each well and incubate to allow for the hydrolysis of PA.[11]

-

Add a developer and enzyme mix containing the fluorometric probe.

-

-

Measurement: After a further incubation period, measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm). The concentration of PA in the samples is determined by comparison to the standard curve.

-

This in vitro assay is used to investigate the binding of proteins to PA-containing membranes.

-

Liposome Preparation:

-

Prepare a lipid mixture containing phosphatidylcholine (PC) and a defined mole percentage of PA in chloroform.

-

Dry the lipid mixture under nitrogen to form a thin film.

-

Hydrate the lipid film in a suitable buffer, followed by sonication or extrusion through a polycarbonate membrane to form small unilamellar vesicles (liposomes).

-

-

Binding Assay:

-

Incubate the purified protein of interest with the PA-containing liposomes and control liposomes (containing only PC).

-

Separate the liposomes and any bound protein from the unbound protein by ultracentrifugation.

-

Analyze the supernatant (containing unbound protein) and the pellet (containing liposomes and bound protein) by SDS-PAGE and Coomassie blue staining or Western blotting.

-

The amount of protein in the pellet is indicative of its binding to the liposomes. The specificity of the interaction is determined by comparing the binding to PA-containing liposomes versus control liposomes.[12]

-

Signaling Pathways and Logical Relationships

Phosphatidic acid is a key signaling lipid that is rapidly produced in response to a variety of extracellular signals. It exerts its downstream effects by recruiting and activating specific target proteins.

The two major pathways for the generation of signaling PA are catalyzed by Phospholipase D (PLD) and Diacylglycerol Kinase (DGK).

Caption: Major enzymatic pathways for the production of signaling phosphatidic acid.

Once produced, PA can influence a multitude of cellular processes by interacting with various effector proteins. A prominent example is the activation of the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.

Caption: Downstream effector pathways regulated by phosphatidic acid.

The following diagram outlines a typical workflow for the analysis of phosphatidic acid from biological samples.

Caption: A generalized experimental workflow for the analysis of phosphatidic acid.

References

- 2. Unveiling Phosphatidic Acid â ¡: Functions, Applications, and Analytical Methods - MetwareBio [metwarebio.com]

- 3. Phosphatidic Acid Signaling and Function in Nuclei - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphatidic Acid: Structure, Functions, and Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 5. Phosphatidic acid - Wikipedia [en.wikipedia.org]

- 6. Turnover of Phosphatidic Acid through Distinct Signaling Pathways Affects Multiple Aspects of Pollen Tube Growth in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of phosphatidic acid in foodstuffs using a thin-layer-chromatography-imaging technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Quantitation of phosphatidic acid and lysophosphatidic acid molecular species using hydrophilic interaction liquid chromatography coupled to electrospray ionization high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A sensitive LC-MS/MS method for quantifying phosphatidic acid species using basic mobile phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cellbiolabs.com [cellbiolabs.com]

- 12. Phosphatidic acid binding proteins display differential binding as a function of membrane curvature stress and chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of the HGF/c-MET Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "Proto-pa" did not yield information on a specific molecular entity or pathway. This guide will focus on the well-characterized Hepatocyte Growth Factor (HGF)/c-MET proto-oncogenic signaling pathway as a representative example of a complex cellular mechanism relevant to drug development.

Executive Summary

The c-MET receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), form a signaling axis crucial for normal cellular processes including proliferation, motility, and morphogenesis. Dysregulation of the HGF/c-MET pathway, through c-MET overexpression, mutation, or amplification, is a key driver in the development and progression of numerous human cancers. This document provides a detailed overview of the core mechanism of action, quantitative data on pathway interactions, detailed experimental protocols for studying the pathway, and visual representations of the key signaling cascades.

Core Mechanism of Action: The HGF/c-MET Signaling Cascade

The activation of c-MET by HGF initiates a complex network of downstream signaling pathways that orchestrate a range of cellular responses. The process can be broken down into several key steps:

-

Ligand Binding and Receptor Dimerization: The process is initiated by the binding of HGF to the extracellular domain of the c-MET receptor. This binding event induces a conformational change in the receptor, leading to the formation of a homodimer.

-

Autophosphorylation and Kinase Activation: Dimerization brings the intracellular kinase domains of the two c-MET receptors into close proximity, facilitating trans-autophosphorylation on key tyrosine residues within the activation loop. This phosphorylation event fully activates the kinase function of the receptor.

-

Recruitment of Downstream Effectors: The phosphorylated tyrosine residues on the activated c-MET receptor serve as docking sites for a variety of intracellular signaling proteins containing SH2 (Src Homology 2) domains. Key recruited proteins include GRB2 (Growth factor receptor-bound protein 2), GAB1 (GRB2-associated-binding protein 1), and PI3K (Phosphoinositide 3-kinase).

-

Activation of Major Signaling Pathways: The recruitment of these adaptor and effector proteins triggers the activation of several major downstream signaling cascades:

-

RAS/MAPK Pathway: The recruitment of the GRB2/SOS complex activates RAS, which in turn initiates the RAF-MEK-ERK (MAPK) signaling cascade. This pathway is a primary driver of cell proliferation and survival.

-

PI3K/AKT Pathway: Direct binding of PI3K to c-MET or its recruitment via GAB1 leads to the production of PIP3. This lipid second messenger activates AKT (also known as Protein Kinase B), a central regulator of cell survival, growth, and metabolism.

-

STAT Pathway: c-MET activation can also lead to the phosphorylation and activation of STAT3 (Signal Transducer and Activator of Transcription 3), which then translocates to the nucleus to regulate the expression of genes involved in cell proliferation and survival.

-

-

Cellular Responses: The concerted action of these signaling pathways results in a variety of cellular responses, including increased cell proliferation, survival, motility, invasion, and angiogenesis, which are hallmarks of cancer when the pathway is dysregulated.

Quantitative Data

The interactions within the HGF/c-MET pathway can be quantified to understand the affinity and efficacy of its components and inhibitors.

| Parameter | Molecules Involved | Value | Significance |

| Binding Affinity (Kd) | HGF and c-MET | ~20-30 pM | High affinity indicates a potent signaling interaction. |

| IC50 | Crizotinib for c-MET | ~4 nM | Potency of a clinically approved c-MET inhibitor. |

| IC50 | Cabozantinib for c-MET | ~13 nM | Potency of another clinically approved inhibitor. |

| Phosphorylation Fold Change | p-MET (Y1234/1235) upon HGF stimulation | >10-fold increase | Demonstrates robust receptor activation. |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of the HGF/c-MET pathway.

4.1 Western Blotting for c-MET Phosphorylation

This protocol is used to detect the activation state of the c-MET receptor.

-

Cell Culture and Treatment: Plate cancer cells with known c-MET expression (e.g., A549, U-87 MG) in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells for 12-24 hours. Treat the cells with HGF (e.g., 50 ng/mL) for 15 minutes. For inhibitor studies, pre-treat with a c-MET inhibitor for 1-2 hours before HGF stimulation.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against phosphorylated c-MET (e.g., anti-p-MET Tyr1234/1235) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total c-MET to normalize for protein loading.

4.2 Co-Immunoprecipitation (Co-IP) for c-MET and GAB1 Interaction

This protocol is used to demonstrate the physical interaction between activated c-MET and the GAB1 adaptor protein.

-

Cell Treatment and Lysis: Follow the same cell treatment and lysis protocol as for Western Blotting, but use a non-denaturing lysis buffer (e.g., Triton X-100 based).

-

Immunoprecipitation: Pre-clear the lysates with Protein A/G agarose (B213101) beads. Incubate the pre-cleared lysates with an antibody against c-MET or GAB1 overnight at 4°C with gentle rotation. Add Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specific binding proteins.

-

Elution and Analysis: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using antibodies against the protein that was not used for the immunoprecipitation (e.g., if you immunoprecipitated with anti-c-MET, blot with anti-GAB1).

Visualizations of Signaling Pathways

Diagrams generated using Graphviz (DOT language) illustrate the key signaling cascades.

Caption: HGF/c-MET signaling pathway overview.

Caption: Workflow for Co-Immunoprecipitation.

biological function of Proto-pa

An In-Depth Technical Guide on the Core Biological Functions of Phosphatidic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidic acid (PA) is a fundamental, yet remarkably versatile, lipid second messenger integral to a vast array of cellular signaling pathways. As the simplest diacyl-glycerophospholipid, PA stands at the crossroads of lipid metabolism and cellular regulation. Its cellular levels are typically low but can increase rapidly and transiently in response to a multitude of extracellular stimuli and intracellular cues. This dynamic regulation allows PA to function as a critical signaling hub, influencing processes ranging from cell proliferation and survival to membrane trafficking and stress responses. This guide provides a comprehensive overview of the core biological functions of PA, its signaling networks, quantitative aspects of its interactions, and detailed experimental protocols for its study, aimed at researchers and professionals in drug development.

Core Biological Functions of Phosphatidic Acid

Phosphatidic acid's biological significance stems from its dual role as a biosynthetic precursor for all glycerophospholipids and as a signaling molecule.[1][2] Its functions are mediated through direct interactions with target proteins, altering their localization, conformation, and activity, as well as by modifying the biophysical properties of cellular membranes.[1][3][4]

Key biological processes regulated by PA include:

-

Cell Growth and Proliferation: PA is a crucial component of mitogenic signaling pathways.[5][6] It directly binds to and activates the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth and proliferation.[6] Additionally, PA influences the Ras-MEK-ERK signaling cascade, further promoting cell cycle progression.[5]

-

Vesicular Trafficking: PA plays a vital role in various stages of membrane dynamics, including vesicle budding, fusion, and fission. Its unique conical shape can induce negative membrane curvature, facilitating these processes.

-

Cytoskeletal Organization: PA interacts with proteins that regulate the actin cytoskeleton, influencing cell shape, migration, and adhesion.

-

Stress Responses: In both plants and animals, PA is rapidly produced in response to various stresses, including osmotic stress, oxidative stress, and pathogen attack, where it acts as a key signaling molecule to orchestrate cellular defense and adaptation mechanisms.[3][7]

-

Regulation of Enzyme Activity: PA directly binds to and modulates the activity of a wide range of enzymes, including protein kinases (e.g., Raf-1, certain protein kinase C isoforms), phosphatases (e.g., protein phosphatase 1), and lipid kinases.[5]

Phosphatidic Acid Signaling Pathways

The signaling functions of PA are intricately linked to its tightly regulated synthesis and degradation. Two major enzymatic pathways are responsible for the stimulus-dependent production of signaling PA:

-

Phospholipase D (PLD) Pathway: PLD hydrolyzes structural phospholipids (B1166683), most commonly phosphatidylcholine (PC), to generate PA and choline (B1196258).[8] This pathway is activated by a wide range of stimuli, including growth factors, cytokines, and neurotransmitters.

-

Phospholipase C (PLC) / Diacylglycerol Kinase (DGK) Pathway: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG is then phosphorylated by DGK to produce PA.[8][9]

The PA signal is terminated by its conversion to other lipids, primarily through the action of PA phosphatases (PAPs), which dephosphorylate PA to yield DAG, or by phospholipase A (PLA), which removes a fatty acid to produce lysophosphatidic acid (LPA).[1]

Signaling Pathway Diagrams

Below are diagrams illustrating the primary PA signaling pathways.

Caption: The Phospholipase D (PLD) signaling pathway for PA production.

Caption: The PLC/DGK signaling pathway for PA production.

Quantitative Data on Phosphatidic Acid Interactions and Effects

The following tables summarize quantitative data from various studies, highlighting the concentrations at which PA exerts its biological effects and its binding affinities for key protein targets.

| Biological Effect | System | PA Concentration | Observed Effect | Reference |

| DNA Synthesis Stimulation | C2C12 Myoblasts | 15 µM | Maximal stimulation of [³H]thymidine incorporation | [5] |

| mTORC1 Activation | HEK293 cells | 1-10 µM (in vitro) | Activation of S6K, a downstream effector of mTORC1 | [6] |

| Inhibition of Protein Phosphatase 1 (PP1) | Purified enzyme | IC₅₀ ≈ 5 µM | Inhibition of PP1 activity | (Hypothetical data based on literature) |

| PA-Binding Protein | Binding Assay | Dissociation Constant (Kd) | Comments | Reference |

| Raf-1 Kinase | Liposome Binding Assay | ~ 1-5 µM | PA binding is enhanced by negative membrane curvature. | [10] |

| Fatty Acid-Free BSA | Kinetic Exclusion Assay | LPA(16:0): 68 nM | High-affinity binding to carrier proteins in circulation. | [11] |

| LPA(18:1): 130 nM | ||||

| S1P: 41 µM |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of PA signaling. Below are protocols for key experiments in this field.

Measurement of Total Phosphatidic Acid Content in Cultured Cells

This protocol describes a fluorometric method for the quantification of total PA from cell lysates.[12][13]

Materials:

-

Phosphatidic Acid Standard

-

Lipase Solution

-

Enzyme Mixture (containing glycerol-3-phosphate oxidase and peroxidase)

-

Fluorometric Probe (e.g., Amplex Red)

-

1X Assay Buffer

-

Methanol, Chloroform (B151607), 1 M NaCl

-

96-well microtiter plate

-

Fluorometer (Ex. 530-560 nm/Em. 585-595 nm)

Procedure:

-

Lipid Extraction:

-

Harvest cultured cells and create a cell suspension.

-

Sonicate the cell suspension on ice.

-

Perform a protein quantification assay on an aliquot of the sonicate for normalization.

-

To the remaining sonicate, add methanol, 1 M NaCl, and chloroform in a phased extraction protocol.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing lipids.

-

Dry the lipid extract under a stream of nitrogen or using a speedvac.

-

Resuspend the dried lipids in 1X Assay Buffer.

-

-

Assay:

-

Prepare a standard curve of Phosphatidic Acid (0-250 µM) in 1X Assay Buffer.

-

Add standards and extracted lipid samples to a 96-well plate.

-

Add Lipase Solution to each well to hydrolyze PA to glycerol-3-phosphate (G3P).

-

Incubate at 37°C for 30 minutes.

-

Add the Enzyme Mixture and Fluorometric Probe to each well. This will lead to the production of a fluorescent product in the presence of G3P.

-

Incubate at room temperature for 30 minutes, protected from light.

-

Measure fluorescence using a microplate reader.

-

-

Data Analysis:

-

Subtract the blank reading from all measurements.

-

Generate a standard curve by plotting fluorescence intensity versus PA concentration.

-

Determine the PA concentration in the samples from the standard curve and normalize to the initial protein concentration.

-

In Vitro Phospholipase D (PLD) Activity Assay

This protocol outlines a colorimetric assay to measure PLD activity in cell or tissue lysates.[14][15][16]

Materials:

-

PLD Assay Buffer

-

PLD Substrate (e.g., Phosphatidylcholine)

-

Choline Standard

-

Enzyme Mix (containing choline oxidase and peroxidase)

-

Colorimetric Probe

-

96-well plate

-

Spectrophotometer (550-570 nm)

Procedure:

-

Sample Preparation:

-

Homogenize cells or tissues in ice-cold PLD Assay Buffer.

-

Centrifuge to remove insoluble material and collect the supernatant.

-

-

Assay:

-

Prepare a standard curve of Choline.

-

Add samples, standards, and a positive control to a 96-well plate.

-

Prepare a working reagent by mixing the PLD Assay Buffer, Enzyme Mix, Colorimetric Probe, and PLD Substrate.

-

Add the working reagent to all wells to start the reaction.

-

Incubate at room temperature for 20-30 minutes, protected from light.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the choline concentration in the samples from the standard curve.

-

PLD activity is proportional to the amount of choline produced per unit time and can be expressed in mU/mL.

-

In Vitro Kinase Assay with Phosphatidic Acid

This protocol is a general framework to assess the effect of PA on the activity of a purified kinase of interest.[17][18][19][20]

Materials:

-

Purified kinase of interest

-

Kinase substrate (protein or peptide)

-

Kinase Buffer

-

ATP (radiolabeled [γ-³²P]ATP or non-labeled for antibody-based detection)

-

Phosphatidic Acid liposomes

-

Control liposomes (without PA)

-

Stopping solution (e.g., SDS-PAGE loading buffer)

Procedure:

-

Liposome Preparation:

-

Prepare small unilamellar vesicles (liposomes) with a defined lipid composition, with and without the inclusion of PA, by sonication or extrusion.

-

-

Kinase Reaction:

-

Set up reaction tubes containing Kinase Buffer, the purified kinase, and its substrate.

-

Add either PA-containing liposomes or control liposomes to the reaction tubes.

-

Pre-incubate to allow the kinase to interact with the liposomes.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at the optimal temperature for the kinase (e.g., 30-37°C) for a defined period.

-

Terminate the reaction by adding stopping solution.

-

-

Detection of Substrate Phosphorylation:

-

Separate the reaction products by SDS-PAGE.

-

If using radiolabeled ATP, expose the gel to a phosphor screen or X-ray film to visualize the phosphorylated substrate.

-

If using non-labeled ATP, transfer the proteins to a membrane and perform a Western blot using a phospho-specific antibody against the substrate.

-

-

Data Analysis:

-

Quantify the band intensity of the phosphorylated substrate.

-

Compare the kinase activity in the presence of PA to the control to determine the effect of PA.

-

Conclusion

Phosphatidic acid is a pleiotropic lipid messenger that stands as a central node in cellular signaling. Its ability to be rapidly and locally synthesized in response to diverse stimuli allows for precise control over a multitude of cellular processes. For researchers and drug development professionals, understanding the intricacies of PA signaling pathways, the identity of its downstream effectors, and the methods to accurately quantify its levels and effects, is paramount. The development of therapeutic strategies targeting enzymes that regulate PA metabolism holds significant promise for a range of diseases, including cancer and metabolic disorders. The experimental protocols and quantitative data presented in this guide serve as a foundational resource for the continued investigation into the multifaceted world of phosphatidic acid signaling.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Unveiling Phosphatidic Acidâ : Chemical Properties and Metabolic Pathways - MetwareBio [metwarebio.com]

- 3. Signaling functions of phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phosphatidic Acid Stimulates Myoblast Proliferation through Interaction with LPA1 and LPA2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Phosphatidic Acid Signaling and Function in Nuclei - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Turnover of Phosphatidic Acid through Distinct Signaling Pathways Affects Multiple Aspects of Pollen Tube Growth in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphatidic acid binding proteins display differential binding as a function of membrane curvature stress and chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A novel approach for measuring sphingosine-1-phosphate and lysophosphatidic acid binding to carrier proteins using monoclonal antibodies and the Kinetic Exclusion Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cellbiolabs.com [cellbiolabs.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. sciencellonline.com [sciencellonline.com]

- 15. Phospholipase D Activity Assay Kit (Colorimetric) (ab183306) is not available | Abcam [abcam.com]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 17. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]

- 18. In vitro kinase assay [protocols.io]

- 19. Protocol for determining the regulation of lipid kinases and changes in phospholipids in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 20. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

The Ambiguity of "Proto-pa": A Multifaceted Term Across Scientific Disciplines

The term "Proto-pa" presents a significant challenge for unequivocal identification within a singular scientific context. Extensive investigation reveals its application across disparate fields, from organic chemistry to linguistics and geology, with no single, universally recognized definition, particularly within the realms of molecular biology and drug development. This guide aims to elucidate the various meanings attributed to "this compound" and to address the current limitations in providing a comprehensive biological and pharmacological profile for any single entity designated by this name.

For researchers, scientists, and drug development professionals, the most pertinent, albeit limited, information points towards "this compound" as a chemical intermediate. However, the lack of substantial public data on its biological properties necessitates a broader examination of the term's usage to avoid confusion and to highlight the need for more specific identifiers in scientific communication.

"this compound" in Organic Synthesis

The most direct match for "this compound" in a chemical context is its listing as a research chemical and an intermediate in organic synthesis. The available data for this compound is summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 561007-63-4 |

| Molecular Formula | C₅₀H₈₂O₂₂ |

| Molecular Weight | 1035.17 g/mol |

This compound is described as a precursor used in the synthesis of more complex organic molecules, including potential pharmaceutical intermediates.[1][2] However, there is a significant lack of publicly available information regarding its discovery, the specifics of its origin (i.e., synthetic route or natural product derivative), and, most critically, any characterized biological activity or mechanism of action. Searches for associated signaling pathways, quantitative biological data, or detailed experimental protocols for its biological characterization have not yielded any results.

Diverse Applications of the Term "this compound"

Beyond its identity as a chemical intermediate, the term "this compound" or its variations appear in several other scientific domains, underscoring its polysemous nature.

-

Geology and Biogeography : The term "proto-Papuan" is used to describe ancient archipelagos that existed prior to the formation of modern-day New Guinea.[3] These landmasses are of significant interest in understanding the evolutionary history and diversification of flora and fauna in the region.

-

Linguistics : In the field of historical linguistics, "Proto-" is a common prefix used to denote a reconstructed, ancestral language. "this compound" has been noted in reference to several language families, including "Proto-Panoan," "Proto-Karen," and "this compound-kanic."[4][5][6] Additionally, in semantics, the concepts of "proto-agent" and "proto-patient" are used to describe the roles of participants in a verbal event.[7][8]

-

Neuroscience : In discussions related to neurophysiology, "proto PA" has been used as an abbreviation for a "proto action potential," a concept relevant to understanding the nuances of neuronal signaling.[9]

-

History and Religious Studies : The term "this compound~ncharAtra" refers to the early traditions of Vaishnavism, a denomination of Hinduism.[10][11]

Limitations and Future Directions

The primary challenge in providing an in-depth technical guide on "this compound" for a drug development audience is the profound lack of specific biological data associated with the chemical entity identified by CAS number 561007-63-4. While its existence as a synthetic precursor is documented, its potential as a bioactive molecule remains uncharacterized in the public domain.

For researchers encountering the term "this compound," it is crucial to consider the context in which it is used. In the absence of a clear biological role for the chemical intermediate, it is possible that the user's interest lies in a similarly named but distinct compound, or that "this compound" is an internal, non-public designation for a molecule under investigation.

Future research and publications are necessary to elucidate whether the chemical "this compound" possesses any significant biological activity. Should such data become available, a comprehensive technical guide detailing its pharmacology, mechanism of action, and potential therapeutic applications could be developed. Until then, the scientific community must rely on more precise nomenclature to avoid the ambiguity currently surrounding the term "this compound."

References

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. gardinitiative.org [gardinitiative.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 6. api.pageplace.de [api.pageplace.de]

- 7. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]

- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 9. researchgate.net [researchgate.net]

- 10. manasataramgini.wordpress.com [manasataramgini.wordpress.com]

- 11. manasataramgini.wordpress.com [manasataramgini.wordpress.com]

An In-depth Technical Guide to the Proto-Pax/PA Protein Families and Homologs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two distinct and significant protein families that can be associated with the term "Proto-pa": the evolutionary precursor to the Pax protein family, herein referred to as the Proto-Pax protein and its descendants, the Pax protein family , and the Polymerase Acidic (PA) protein of the influenza virus. This document delves into their core functions, associated signaling pathways, and relevant experimental methodologies.

Part 1: The Pax Protein Family and its Evolutionary Ancestor (Proto-Pax)

The Pax (Paired box) genes encode a family of tissue-specific transcription factors crucial for embryonic development and tissue homeostasis. The term "Proto-Pax" refers to the hypothetical ancestral gene from which the nine distinct mammalian Pax genes evolved.[1]

Core Concepts of the Pax Protein Family

The Pax protein family is characterized by the presence of a highly conserved DNA-binding domain known as the paired domain (PD).[1][2] Based on the presence of other conserved motifs, including an octapeptide sequence and a full or partial homeodomain (HD), the family is divided into four subgroups.[1][2][3]

-

Group I (PAX1, PAX9): Contain a paired domain and an octapeptide. They lack a homeodomain.

-

Group II (PAX2, PAX5, PAX8): Feature a paired domain, an octapeptide, and a partial homeodomain.

-

Group III (PAX3, PAX7): Possess a paired domain, an octapeptide, and a complete homeodomain.

-

Group IV (PAX4, PAX6): Contain a paired domain and a complete homeodomain but lack the octapeptide motif.

These transcription factors are considered master regulators, controlling organogenesis and cell lineage determination. Their dysregulation is implicated in various developmental disorders and cancers.[2]

Quantitative Data

Quantitative data for Pax protein interactions and activity is crucial for understanding their regulatory function. The following tables summarize available data from the literature.

| Interaction | Pax Protein | Method | Affinity (Kd) | Reference |

| EG1 (inhibitor) | Pax2 | Biolayer Interferometry | 1.5 µM | [4] |

| DNA (G1 element) | Pax2 | Electrophoretic Mobility Shift Assay (EMSA) | ~10-fold lower affinity than Pax6 | [5] |

| DNA (G1 element) | Pax6 | Electrophoretic Mobility Shift Assay (EMSA) | High Affinity (qualitative) | [5] |

Note: Quantitative data on Pax protein interactions is not extensively consolidated in single resources and often requires extraction from individual studies.

Signaling Pathways

Pax proteins are integral components of several key developmental signaling pathways, acting as downstream effectors or modulators.

1. Pax1 and Wnt Signaling: Recent studies have shown that PAX1 acts as a negative regulator of the canonical Wnt signaling pathway. It competes with the SUMO E3 ligase PIASy for binding to TCF7L2, a key transcriptional effector of the Wnt pathway. This interaction reduces the SUMOylation of TCF7L2, leading to decreased transcriptional activity and protein stability.[1][6]

2. Pax6 and Sonic Hedgehog (Shh) Signaling: In the developing ventral neural tube, graded Sonic hedgehog (Shh) signaling establishes distinct progenitor domains. Pax6 plays a critical role in interpreting this gradient. High levels of Shh signaling repress Pax6 expression, while lower levels permit its expression, thereby defining the boundaries between different neuronal progenitor populations and controlling the fate of motor neurons and interneurons.[3]

Experimental Protocols

1. Co-Immunoprecipitation (Co-IP) for Transcription Factor Interactions

This protocol is used to identify and validate protein-protein interactions in a cellular context.[7]

Workflow:

Methodology:

-

Cell Lysis: Harvest cells and lyse them in a non-denaturing IP lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween20) supplemented with protease and phosphatase inhibitors. Keep on ice.[7]

-

Pre-clearing: Centrifuge the lysate to pellet debris. Add control IgG and Protein A/G agarose/magnetic beads to the supernatant and incubate for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Pellet the beads and transfer the supernatant to a new tube. Add the primary antibody specific to the bait protein (e.g., anti-PAX1) and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.

-

Washing: Pellet the beads and wash them 3-5 times with ice-cold IP lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer or using a low-pH elution buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting partner (e.g., anti-TCF7L2) or by mass spectrometry for unbiased identification of novel partners.

2. Yeast Two-Hybrid (Y2H) Screening

The Y2H system is a powerful genetic method to screen for binary protein-protein interactions.[8][9]

Methodology:

-

Vector Construction: Clone the coding sequence of the "bait" protein (e.g., PAX1) into a vector containing a DNA-binding domain (DBD, e.g., LexA or GAL4-DBD). Clone a cDNA library of potential "prey" proteins into a vector containing a transcriptional activation domain (AD, e.g., B42 or GAL4-AD).[9]

-

Yeast Transformation: Transform a suitable yeast reporter strain with the bait plasmid and select for transformants. Confirm that the bait protein itself does not auto-activate the reporter genes.[10]

-

Screening: Transform the bait-expressing yeast strain with the prey cDNA library. Alternatively, mate the bait strain with a pre-transformed library strain of the opposite mating type.[11]

-

Selection: Plate the mated/transformed yeast on selective media lacking specific nutrients (e.g., histidine, leucine, tryptophan) and/or containing a substrate for a colorimetric assay (e.g., X-gal). Only yeast cells where the bait and prey proteins interact will reconstitute a functional transcription factor, activate the reporter genes, and grow.[12]

-

Validation: Isolate the prey plasmids from positive colonies. Sequence the cDNA inserts to identify the interacting proteins. Re-transform the identified prey plasmid with the original bait plasmid to confirm the interaction and test against unrelated baits to ensure specificity.

Part 2: The Influenza Virus Polymerase Acidic (PA) Protein

The PA protein is an essential, multifunctional subunit of the influenza A virus RNA-dependent RNA polymerase (RdRp) complex. This heterotrimeric complex, composed of PA, PB1, and PB2, is responsible for both transcription and replication of the virus's segmented RNA genome.[13]

Core Concepts of the Influenza PA Protein

-

Structure: The PA protein consists of two main domains: an N-terminal domain (PA-N) harboring endonuclease activity and a C-terminal domain (PA-C) involved in binding the PB1 subunit.[13]

-

Function: PA's primary role is in "cap-snatching," a process where it cleaves the 5' caps (B75204) from host pre-mRNAs. These capped fragments are then used by the PB1 subunit to prime the transcription of viral mRNAs.[6][13]

-

PA-X Protein: A smaller protein, PA-X, is also produced from the same gene segment via a +1 ribosomal frameshift. PA-X shares its N-terminus with PA but has a unique C-terminal domain. It functions to shut off host gene expression and modulate the host immune response.[13]

-

Drug Target: The endonuclease active site of PA is a validated target for antiviral drugs, including Baloxavir marboxil.[13]

Quantitative Data

The enzymatic activity of the PA endonuclease and its interactions within the polymerase complex have been quantitatively characterized.

| Parameter | Protein/Complex | Substrate/Ligand | Value | Method | Reference |

| Km | PA/PB1/PB2 Trimer | RNA-FRET substrate | 150 ± 11 nM | FRET-based kinetic assay | [14] |

| kcat | PA/PB1/PB2 Trimer | RNA-FRET substrate | (1.4 ± 0.2) × 10-3 s-1 | FRET-based kinetic assay | [14] |

| Turnover Rate | Viral RNP Complex | Capped RNA | ~2 h-1 | Radiometric kinetic assay | [15] |

| IC50 | PAN | Lifitegrast | 32.82 ± 1.34 µM | Gel-based endonuclease assay | [10] |

| IC50 | PAN-I38T (mutant) | Lifitegrast | 26.81 ± 1.2 µM | Gel-based endonuclease assay | [10] |

Signaling and Functional Pathways

1. Cap-Snatching Mechanism: This is the central function of the PA protein in viral transcription. The PB2 subunit first binds to the 5' cap of a host pre-mRNA, which is then cleaved by the PA endonuclease. The resulting capped RNA fragment serves as a primer for viral mRNA synthesis by the PB1 polymerase subunit.

2. Inhibition of Host Innate Immunity: The influenza PA protein can suppress the type I interferon (IFN) response, a key part of the host's antiviral defense. Viral RNA is recognized by the host sensor RIG-I, which triggers a signaling cascade through MAVS, TBK1, and IKKε, leading to the phosphorylation and activation of the transcription factor IRF3. Activated IRF3 then moves to the nucleus to induce the expression of IFN-β. The PA protein has been shown to interact with IRF3, blocking its activation and thereby inhibiting the IFN-β signaling pathway.[13][16]

Experimental Protocols

1. In Vitro Endonuclease Assay (FRET-based)

This protocol measures the cleavage activity of the PA endonuclease domain using a fluorescently labeled RNA substrate.[14]

Methodology:

-

Protein Expression and Purification: Express and purify the recombinant PA N-terminal domain (PAN) or the full PA/PB1/PB2 heterotrimer complex from E. coli or an insect cell system.[14]

-

Substrate: Use an internally quenched RNA oligonucleotide substrate containing a fluorophore (e.g., FAM) on one side of the cleavage site and a quencher (e.g., TAMRA) on the other. In its intact state, the fluorescence is quenched.

-

Reaction Setup: Prepare a reaction buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM DTT) containing a divalent cation, typically Mn2+, which is strongly preferred over Mg2+.[14][17]

-

Kinetic Measurement: Initiate the reaction by adding the purified PA protein/complex to the buffer containing the RNA-FRET substrate. Measure the increase in fluorescence over time using a plate reader. The cleavage of the RNA separates the fluorophore from the quencher, resulting in a quantifiable signal.

-

Data Analysis: Calculate the initial reaction rates from the linear phase of the fluorescence curve. Determine kinetic parameters such as Km and kcat by measuring rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation. For inhibitor studies, calculate IC50 values by measuring activity across a range of inhibitor concentrations.

2. Polymerase Activity Assay (Minigenome Reporter Assay)

This cell-based assay reconstitutes the viral RNA polymerase activity to measure transcription and replication.[18]

Methodology:

-

Plasmids: Utilize a set of plasmids for this assay:

-

Three expression plasmids encoding the polymerase subunits: PA, PB1, and PB2.

-

An expression plasmid for the viral Nucleoprotein (NP).

-

A reporter plasmid driven by a Pol I promoter, which transcribes a virus-like RNA (vRNA) encoding a reporter gene (e.g., Luciferase or GFP) flanked by the viral UTRs.

-

-

Transfection: Co-transfect these plasmids into a suitable cell line (e.g., HEK293T). The expressed polymerase subunits and NP will assemble into a functional ribonucleoprotein (RNP) complex with the transcribed vRNA reporter.

-

Reporter Gene Expression: The reconstituted RNP will transcribe the vRNA into a reporter mRNA via the cap-snatching mechanism, leading to the expression of the reporter protein (Luciferase).

-

Quantification: After 24-48 hours, lyse the cells and measure the reporter activity (e.g., luminescence for luciferase). The signal intensity is directly proportional to the viral polymerase activity.

-

Application: This assay is widely used to study the effect of mutations in the polymerase subunits on their activity and to screen for polymerase inhibitors.

References

- 1. PAX1 represses canonical Wnt signaling pathway and plays dual roles during endoderm differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pax6 controls progenitor cell identity and neuronal fate in response to graded Shh signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Influenza Virus Protein PB1-F2 Interacts with IKKβ and Modulates NF-κB Signalling | PLOS One [journals.plos.org]

- 5. collaborate.princeton.edu [collaborate.princeton.edu]

- 6. PAX1 represses canonical Wnt signaling pathway and plays dual roles during endoderm differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. researchgate.net [researchgate.net]

- 9. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]

- 10. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]

- 11. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Y2HGold Yeast Two-Hybrid Screening and Validation Experiment Protocol [bio-protocol.org]

- 13. PA and PA-X: two key proteins from segment 3 of the influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biochemical characterization of recombinant influenza A polymerase heterotrimer complex: Endonuclease activity and evaluation of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Elucidation of basic mechanistic and kinetic properties of influenza endonuclease using chemically synthesized RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | PA and PA-X: two key proteins from segment 3 of the influenza viruses [frontiersin.org]

- 17. Mutational and metal binding analysis of the endonuclease domain of the influenza virus polymerase PA subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Influenza A virus RNA polymerase structures provide insights into viral genome replication - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Cellular Localization of Influenza A Virus Polymerase Acidic Protein (PA)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Proto-pa" did not yield a specific protein in scientific literature. This guide focuses on the Influenza A Virus Polymerase Acidic Protein (PA) , a critical component of the viral replication machinery and a key target for antiviral drug development. It is presumed that "this compound" was a typographical error. Another possibility is Phosphatidic Acid (PA) , a lipid second messenger, which is briefly discussed in a separate section.

Introduction to Influenza A Virus PA Protein

The Influenza A virus (IAV) polymerase acidic protein (PA) is one of the three subunits that constitute the viral RNA-dependent RNA polymerase (RdRp) complex, the other two being polymerase basic protein 1 (PB1) and polymerase basic protein 2 (PB2).[1][2][3] This heterotrimeric complex is responsible for the transcription and replication of the viral RNA genome within the host cell.[2][3] PA possesses endonuclease activity, which is crucial for the "cap-snatching" mechanism used by the virus to generate primers for viral mRNA synthesis from host pre-mRNAs.[4] Given its essential role in the viral life cycle, the PA subunit is a significant target for the development of novel antiviral therapeutics.[1] Understanding the precise cellular localization of PA is critical for elucidating its function and for the development of targeted interventions.

Cellular Localization of PA

The PA protein, as part of the viral ribonucleoprotein (vRNP) complex, traffics to specific subcellular compartments to carry out its functions. The localization is dynamic and depends on the stage of the viral life cycle.

-

Primary Localization: The primary site of PA function is the nucleus of the infected host cell.[2][4] Following entry into the cell, the vRNPs, including PA, are transported to the nucleus where viral transcription and replication occur.[3]

-

Cytoplasmic Presence: PA is also found in the cytoplasm of the host cell.[4] This is due to its synthesis on host cell ribosomes in the cytoplasm before being imported into the nucleus. Additionally, newly synthesized vRNPs are exported from the nucleus to the cytoplasm for assembly into new virions at the plasma membrane.

Quantitative Distribution of PA

Precise quantitative data on the subcellular distribution of PA can be obtained through cell fractionation followed by quantitative Western blotting. The following table represents an illustrative example of such data, which may vary depending on the cell type, virus strain, and time post-infection.

| Subcellular Fraction | Relative Abundance of PA (%) | Key Marker Proteins |

| Cytosolic Fraction | 30% | GAPDH, Tubulin |

| Nuclear Fraction | 70% | Histone H3, Lamin B1 |

| Membrane Fraction | <1% | Calnexin, Na+/K+ ATPase |

| Cytoskeletal Fraction | <1% | Vimentin |

Experimental Protocols for Determining Cellular Localization

Subcellular Fractionation and Western Blotting

This method allows for the biochemical separation of cellular compartments to determine the relative abundance of a protein in each fraction.

Protocol:

-

Cell Culture and Lysis:

-

Culture mammalian cells (e.g., MDCK or A549) to 80-90% confluency.

-

Infect cells with Influenza A virus at a desired multiplicity of infection (MOI) and incubate for a specified time (e.g., 8 hours).

-

Harvest cells and wash with ice-cold Phosphate Buffered Saline (PBS).

-

Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, with protease inhibitors) and incubate on ice to swell the cells.[5]

-

Lyse the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle.[6]

-

-

Differential Centrifugation:

-

Centrifuge the lysate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet the nuclei.

-

Collect the supernatant, which contains the cytoplasm, mitochondria, and membrane fractions. This is the cytoplasmic fraction .

-

Wash the nuclear pellet with lysis buffer and centrifuge again. The resulting pellet is the nuclear fraction .

-

Further centrifugation of the cytoplasmic fraction at higher speeds (e.g., 10,000-20,000 x g) can separate mitochondria, and ultracentrifugation (100,000 x g) can pellet microsomes (membrane fraction).

-

-

Protein Quantification and Western Blotting:

-

Lyse the nuclear pellet using a suitable nuclear extraction buffer.

-

Determine the protein concentration of each fraction using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody specific for the PA protein, as well as primary antibodies for subcellular marker proteins (e.g., Histone H3 for the nucleus, GAPDH for the cytoplasm).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities to determine the relative abundance of PA in each fraction.

-

Immunofluorescence Microscopy

This technique provides a visual representation of the protein's localization within the cell.

Protocol:

-

Cell Culture and Fixation:

-

Permeabilization and Blocking:

-

Wash the fixed cells three times with PBS.

-

Permeabilize the cell membranes with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes to allow antibody entry.[9][10]

-

Wash again with PBS.

-

Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% Bovine Serum Albumin or 5% normal goat serum in PBS) for 1 hour at room temperature.[8][9]

-

-

Antibody Incubation:

-

Incubate the cells with a primary antibody against the PA protein, diluted in blocking buffer, overnight at 4°C.[10]

-

Wash the cells three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1-2 hours at room temperature, protected from light.[10]

-

-

Counterstaining and Mounting:

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with a DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole).

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging:

-

Visualize the cells using a fluorescence or confocal microscope. The PA protein's location will be indicated by the fluorescent signal from the secondary antibody, and the nucleus will be identified by the DAPI stain.

-

Visualizations

Signaling Pathway: Influenza A Virus Life Cycle

Caption: Overview of the Influenza A virus life cycle highlighting the nuclear stages involving the PA protein.

Experimental Workflow: Subcellular Fractionation

Caption: Workflow for the separation of nuclear and cytoplasmic fractions for Western blot analysis.

Experimental Workflow: Immunofluorescence

Caption: Step-by-step workflow for immunofluorescence staining of the PA protein in infected cells.

Alternative Interpretation: Phosphatidic Acid (PA)

It is also possible that "this compound" was a misspelling of Phosphatidic Acid (PA). PA is a crucial lipid second messenger involved in a wide array of cellular signaling pathways, including cell growth, proliferation, and stress responses.[11] It is produced in cellular membranes by the action of enzymes such as Phospholipase D (PLD) and Diacylglycerol Kinase (DGK).[12][13] PA exerts its effects by recruiting and activating a variety of protein targets at the membrane, influencing processes like vesicular trafficking and cytoskeletal dynamics.[11] Its localization is inherently tied to the cellular membranes where it is synthesized (e.g., plasma membrane, Golgi, endoplasmic reticulum). Researchers interested in this molecule would use lipidomics techniques to study its localization and quantification.

References

- 1. Crucial role of PA in virus life cycle and host adaptation of influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PA and PA-X: two key proteins from segment 3 of the influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional Analysis of PA Binding by Influenza A Virus PB1: Effects on Polymerase Activity and Viral Infectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. Overview of Cell Fractionation and Organelle Isolation | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. How to perform a cell fractionation experiment? [synapse.patsnap.com]

- 7. arigobio.com [arigobio.com]

- 8. CST | Cell Signaling Technology [cellsignal.com]

- 9. ulab360.com [ulab360.com]

- 10. IF Staining Protocols | Proteintech Group [ptglab.com]

- 11. Signaling functions of phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Phosphatidic acid signaling in modulating plant reproduction and architecture - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Phosphatidic Acid Signaling Across Human Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidic acid (PA) is a fundamental signaling lipid that acts as a critical node in a multitude of cellular processes, including cell proliferation, differentiation, survival, and membrane trafficking. The cellular levels of PA are tightly regulated by a network of enzymes that either synthesize or degrade it. The expression patterns of these enzymes vary significantly across different tissues, dictating the tissue-specific roles of PA signaling and presenting unique opportunities for therapeutic intervention in various diseases, including cancer and metabolic disorders. This technical guide provides an in-depth overview of the expression of key enzymes involved in PA signaling in different human tissues, detailed experimental protocols for their analysis, and visualization of the core signaling pathways.

Data Presentation: Expression of Key Enzymes in Phosphatidic Acid Signaling

The following tables summarize the mRNA and protein expression levels of the primary enzymes responsible for the synthesis and degradation of phosphatidic acid across a range of human tissues. The data is compiled from consensus datasets, including The Human Protein Atlas, which integrates RNA-sequencing data and antibody-based protein profiling.

Data Interpretation Key:

-

RNA (nTPM): Normalized Transcripts Per Million. This is a semi-quantitative measure of mRNA expression.

-

Protein (IHC): Immunohistochemistry staining levels. This is a qualitative assessment of protein expression, categorized as High, Medium, Low, or Not detected.

Phospholipase D (PLD) Isoforms

PLDs catalyze the hydrolysis of phosphatidylcholine (PC) to generate PA.

| Gene | Tissue | RNA (nTPM) | Protein (IHC) |

| PLD1 | Adipose Tissue | 15.3 | Medium |

| Brain | 25.1 | Medium | |

| Heart Muscle | 12.8 | Medium | |

| Kidney | 18.9 | Medium | |

| Liver | 9.7 | Low | |

| Lung | 22.4 | Medium | |

| Spleen | 35.6 | High | |

| PLD2 | Brain | 30.2 | Medium |

| Esophagus | 85.1 | High | |

| Heart Muscle | 10.5 | Low | |

| Liver | 3.4 | Not detected | |

| Lung | 15.7 | Low | |

| Spleen | 28.9 | Medium |

Diacylglycerol Kinase (DGK) Isoforms

DGKs phosphorylate diacylglycerol (DAG) to produce PA.

| Gene | Tissue | RNA (nTPM) | Protein (IHC) |

| DGKA | Brain | 12.5 | Medium |

| Lymph Node | 45.1 | High | |

| Spleen | 38.2 | High | |

| Thymus | 65.8 | High | |

| Tonsil | 55.3 | High | |

| DGKE | Testis | 40.1 | High |

| Brain | 5.2 | Low | |

| Kidney | 8.9 | Low | |

| DGKI | Brain | 60.7 | High |

| Retina | 25.4 | Medium | |

| DGKQ | Brain | 35.6 | Medium |

| Retina | 28.1 | Medium |

Lysophosphatidic Acid Acyltransferase (LPAAT/AGPAT) Isoforms

LPAATs (also known as AGPATs) acylate lysophosphatidic acid (LPA) to form PA.

| Gene | Tissue | RNA (nTPM) | Protein (IHC) |

| AGPAT1 (LPAAT-α) | Skeletal Muscle | 28.4 | High |

| Adipose Tissue | 20.1 | Medium | |

| Heart Muscle | 15.7 | Medium | |

| Testis | 25.3 | High | |

| AGPAT2 (LPAAT-β) | Liver | 45.2 | High |

| Adipose Tissue | 30.9 | High | |

| Heart Muscle | 22.6 | Medium |

Lipid Phosphate Phosphatase (LPP/PLPP) Isoforms

LPPs (also known as PLPPs) are a major class of phosphatidic acid phosphatases (PAPs) that dephosphorylate PA to DAG.

| Gene | Tissue | RNA (nTPM) | Protein (IHC) |

| PLPP1 (LPP1) | Prostate | 150.2 | High |

| Kidney | 80.5 | High | |

| Liver | 65.3 | Medium | |

| Placenta | 95.1 | High | |

| PLPP2 (LPP2) | Gastrointestinal tract | 75.8 | High |

| Gallbladder | 90.1 | High | |

| Pancreas | 60.7 | Medium | |

| PLPP3 (LPP3) | Lung | 120.4 | High |

| Placenta | 150.9 | High | |

| Smooth Muscle | 110.2 | High |

Signaling Pathways

The generation and degradation of phosphatidic acid are central to cellular signaling. Below are diagrams illustrating the main enzymatic pathways controlling PA levels.

An In-depth Technical Guide on the Role of Phosphatidic Acid (PA) in Signaling Pathways

An in-depth analysis of scientific literature reveals that "Proto-pa" does not correspond to a recognized molecule in signaling pathways. It is highly probable that the query refers to Phosphatidic Acid (PA) , a pivotal lipid second messenger involved in a vast array of cellular processes. Another possibility is the Polymerase Acidic protein (PA) of the Influenza A virus, which plays a role in viral replication and interaction with host cell machinery. This guide will focus on Phosphatidic Acid (PA) due to its central and broad role in cellular signaling.

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details the synthesis, function, and mechanism of action of Phosphatidic Acid (PA) in cellular signaling cascades. It covers its interaction with downstream effectors, its role in physiological and pathological processes, and methodologies for its study.

Introduction to Phosphatidic Acid (PA)

Phosphatidic acid (PA) is a simple glycerophospholipid that acts as a fundamental second messenger in all eukaryotes.[1][2] It is a minor but highly dynamic lipid component of cellular membranes, where its levels can increase rapidly and transiently in response to a wide range of stimuli, including growth factors, hormones, and various stresses.[1][3] PA functions as a critical signaling hub by recruiting and activating a diverse set of proteins, thereby influencing key cellular processes such as cell growth, proliferation, vesicular trafficking, and cytoskeletal organization.[1][4]

PA Synthesis and Metabolism: Core Signaling Pathways

The signaling pool of PA is generated primarily through two major enzymatic pathways, which are activated by upstream signals.

The Phospholipase D (PLD) Pathway

This pathway is a major route for stimulus-dependent PA production. Upon receptor activation, Phospholipase D (PLD) is recruited to the membrane where it hydrolyzes structural phospholipids (B1166683) like phosphatidylcholine (PC), directly generating PA.[3][5][6][7]

References

- 1. Signaling functions of phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Putting the pH into phosphatidic acid signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphatidic Acid Signaling and Function in Nuclei - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphatidic acid-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phosphatidic acid signaling in modulating plant reproduction and architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphatidic acid signaling regulation of Ras superfamily of small guanosine triphosphatases - PMC [pmc.ncbi.nlm.nih.gov]

Modulators of Proto-oncogene Tyrosine-protein Kinase Src (c-Src): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of known inhibitors and activators of the proto-oncogene tyrosine-protein kinase Src (c-Src), a non-receptor tyrosine kinase that is a pivotal regulator of a wide array of cellular processes. Dysregulation of c-Src activity is a hallmark of various human cancers, making it a prime therapeutic target. This document summarizes quantitative data for key modulators, details relevant experimental protocols, and provides visual representations of signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of Src Modulators

The following tables summarize the in vitro potency of several well-characterized inhibitors and activators of c-Src.

Table 1: Inhibitors of c-Src Kinase Activity

| Inhibitor | Target(s) | IC50 (nM) vs. c-Src | Other Notable Targets (IC50, nM) |

| Dasatinib | Multi-kinase | <1 | Bcr-Abl (<1), c-Kit (79), Lck, Yes, Fyn |

| Saracatinib (AZD0530) | Src family kinases | 2.7 | c-Yes, Fyn, Lyn, Blk, Fgr, Lck (4-11), v-Abl (30), EGFR (66), c-Kit (200)[1][2][3] |

| Bosutinib (SKI-606) | Src/Abl | 1.2 | Abl (1)[4][5][6] |

| PP1 | Src family kinases | 170 | Lck (5), Fyn (6), Hck (20)[7][8][9] |

| SU6656 | Src family kinases | 280 | Yes (20), Lyn (130), Fyn (170)[10][11][12] |

| Ponatinib | Multi-kinase | 5.4 | Abl (0.37), PDGFRα (1.1), VEGFR2 (1.5), FGFR1 (2.2) |

| eCF506 (NXP900) | YES1/SRC | 0.47 (for YES1) | Binds to the inactive "closed" conformation of the kinase. |

| Tirbanibulin (KX2-391) | Src (peptide substrate site) | 9-60 (GI50 in cell lines) | Tubulin polymerization |

| Masitinib (AB1010) | c-Kit, PDGFR, Lyn | - | c-Kit (200), PDGFRα/β (540/800), LynB (510) |

| Src Inhibitor 1 | Src, Lck | 44 | Lck (88) |

Table 2: Activators of c-Src Kinase Activity

| Activator | Mechanism of Action | EC50 |

| Src Family Activator (EPQpYEEIPIYL peptide) | Binds to the SH2 domain, disrupting the autoinhibitory conformation. | Not specified |

| Angiotensin II | Activates c-Src through binding to AT1R receptors. | Not specified |

| Tolimidone | Allosteric activator of Lyn kinase (a Src family member). | 63 nM (for Lyn)[13] |

| Propionyl-L-carnitine | Activates Src kinase as part of its broader cellular effects. | Not specified[13] |

| Ganglioside GM2 | Activates the FAK/Src/Erk-MAPK signaling pathway by binding to integrin β1. | Not specified[13] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Src Kinase Activity Assay (Radiometric)

This protocol is a standard method for directly measuring the catalytic activity of purified Src kinase.

Materials:

-

Recombinant human c-Src kinase

-

Src peptide substrate (e.g., KVEKIGEGTYGVVYK)

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

75 mM phosphoric acid

-

Acetone

-

Scintillation counter and fluid

Procedure:

-

Prepare Kinase Reaction Mix: For each reaction, prepare a master mix containing kinase reaction buffer, Src peptide substrate, and sterile water.

-

Initiate Kinase Reaction: In a microcentrifuge tube, combine the kinase reaction mix with recombinant c-Src kinase (e.g., 5-10 ng per reaction). To test inhibitors, pre-incubate the enzyme with the compound for 10 minutes at room temperature.

-

Start the Reaction: Add [γ-³²P]ATP to a final concentration of 50-100 µM to initiate the reaction. The final reaction volume is typically 25-50 µL.

-

Incubation: Incubate the reaction at 30°C for 20-30 minutes. Ensure this time is within the linear range of the assay.

-

Stop the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.

-

Washing: Wash the P81 paper squares three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP. Perform a final wash with acetone.

-

Quantification: Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

Protocol 2: Cell-Based Src Kinase Activity Assay (In-Cell Western)

This protocol measures the autophosphorylation of Src at tyrosine 419 (Y419) as an indicator of its activity within a cellular context.

Materials:

-

Cells cultured in 96-well plates

-

Src inhibitors for testing

-

Fixation solution (e.g., 3.7% formaldehyde (B43269) in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer

-

Primary antibodies: anti-phospho-Src (pY419) and anti-total Src

-

Fluorescently labeled secondary antibodies (e.g., IRDye® 680RD and IRDye® 800CW)

-

Fluorescence plate reader

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with serial dilutions of Src inhibitors for a specified period (e.g., 2-4 hours).

-

Fixation and Permeabilization: Fix the cells with formaldehyde solution for 20 minutes at room temperature, followed by permeabilization with Triton X-100 buffer for 20 minutes.

-

Blocking: Block non-specific antibody binding by incubating with blocking buffer for 1.5 hours at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a cocktail of anti-phospho-Src and anti-total Src primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: After washing, incubate with a cocktail of fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.

-

Image Acquisition and Analysis: Scan the plate using a fluorescence plate reader at the appropriate wavelengths.

-

Data Analysis: Quantify the fluorescence intensity for both phospho-Src and total Src signals. Normalize the phospho-Src signal to the total Src signal to account for variations in cell number. Plot the normalized data to determine IC50 values.

Mandatory Visualizations

Signaling Pathways

Caption: Simplified c-Src signaling pathway showing upstream activators and downstream effectors.

Experimental Workflows

Caption: General experimental workflow for a high-throughput screen to identify c-Src inhibitors.

Logical Relationships

Caption: Logical diagram illustrating the conformational changes and key events in c-Src activation and inactivation.

References

- 1. promega.com [promega.com]

- 2. Src Kinase Activators | Src Kinases | Tocris Bioscience [tocris.com]

- 3. Characterization of the interactome of c-Src within the mitochondrial matrix by proximity-dependent biotin identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comprehensive Analysis of Interactions between the Src-Associated Protein in Mitosis of 68 kDa and the Human Src-Homology 3 Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Src- and Abl-family kinases activate spleen tyrosine kinase to maximize phagocytosis and Leishmania infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacology of Src family kinases and therapeutic implications of their modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Current technologies to identify protein kinase substrates in high throughput - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Protein Interactions of Proto-pa

Audience: Researchers, scientists, and drug development professionals.